molecular formula C14H14O B14586218 1,2-Dimethyl-3-phenoxybenzene CAS No. 61343-88-2

1,2-Dimethyl-3-phenoxybenzene

Cat. No.: B14586218
CAS No.: 61343-88-2
M. Wt: 198.26 g/mol
InChI Key: NJDSBHJSXKXNMI-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-phenoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two methyl groups at the 1 and 2 positions and a phenoxy group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-3-phenoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution and multistep synthesis.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale electrophilic aromatic substitution reactions. These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-phenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, quinones, and other oxygenated compounds .

Scientific Research Applications

1,2-Dimethyl-3-phenoxybenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-phenoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound can form stable intermediates, which then undergo further reactions to exert its effects. The specific pathways and targets depend on the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-3-phenoxybenzene is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

61343-88-2

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

1,2-dimethyl-3-phenoxybenzene

InChI

InChI=1S/C14H14O/c1-11-7-6-10-14(12(11)2)15-13-8-4-3-5-9-13/h3-10H,1-2H3

InChI Key

NJDSBHJSXKXNMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2=CC=CC=C2)C

Origin of Product

United States

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